2-甲氧基乙醚丁酯

描述

Synthesis Analysis

The synthesis of compounds similar to Butyl 2-methoxyethyl ether often involves advanced oxidation and reduction processes. For instance, Mezyk et al. (2009) explored the advanced oxidation and reduction process chemistry of methyl tert-butyl ether (MTBE) reaction intermediates in aqueous solution, including compounds like 2-methoxy-2-methyl-propanal, highlighting the significance of hydroxyl radical reactions in degradation pathways (Mezyk et al., 2009).

Molecular Structure Analysis

The molecular structure of compounds similar to Butyl 2-methoxyethyl ether, such as those derived from Hypoxylon chestersii, demonstrates the natural occurrence and synthesis of aromatic allenic ethers, underscoring the diversity in ether molecular structures and the potential for varied chemical functionalities (Edwards et al., 1982).

Chemical Reactions and Properties

Kahn and Hehre (1987) investigated the conformational energy profiles and electrophilic reactivities of chiral allylic alcohols and ethers, finding that steric interactions play a crucial role in determining conformational biases and reaction stereochemistry, which is relevant for understanding the chemical reactions of Butyl 2-methoxyethyl ether (Kahn & Hehre, 1987).

Physical Properties Analysis

The study of the thermodynamics of vinyl ethers by Taskinen (1974) offers insights into the relative stabilities and thermodynamic functions of isomerization for compounds like 2-methoxy-1-butene, contributing to a deeper understanding of the physical properties of similar ethers (Taskinen, 1974).

Chemical Properties Analysis

A study by Shikata et al. (1997) on the synthesis of methyl tert-butyl ether (MTBE) catalyzed by heteropoly acids supported on silica highlights the importance of understanding the chemical properties and catalysis mechanisms of ethers, providing a foundation for exploring the chemical properties of Butyl 2-methoxyethyl ether (Shikata et al., 1997).

科学研究应用

生物降解和环境归宿

土壤和地下水中叔丁基乙醚 (ETBE) 的生物降解和归宿

- 这篇综述总结了对 ETBE(一种汽油醚氧合剂)在土壤和地下水中的生物降解和归宿的了解。已经鉴定了能够好氧降解 ETBE 作为碳和能源来源的微生物,好氧生物降解通过羟基化引发。这篇综述还讨论了促进 ETBE 转化的基因以及共污染物对其生物降解的影响 (桑顿等人,2020).

分解技术

在冷等离子体反应器中添加氢气分解叔丁基甲醚

- 这项研究探讨了通过在冷等离子体反应器中添加氢气来分解汽油中使用的氧合剂 MTBE。它证明了使用射频 (RF) 等离子体反应器将 MTBE 分解并转化为更简单的化合物的可行性,突出了其处理的替代方法 (谢等人,2011).

用于纯化的膜技术

聚合物膜在燃料氧合剂提纯中的应用

- 这篇综合综述重点关注聚合物膜通过全蒸发(一种用于高度选择性分离的膜工艺)从甲醇/MTBE 混合物中纯化 MTBE 的用途。它考察了各种聚合物膜及其效率,指出了燃料添加剂纯化膜技术的未来研究方向 (普利亚利纳等人,2020).

毒理学综述

叔丁基乙醚:毒理学综述

- 这篇毒理学综述提供了有关 ETBE 的详细信息,重点关注其在汽油中的用途、人体接触途径、代谢和相关健康影响。这篇综述涵盖了其低毒性特征、高暴露浓度下的神经影响以及在实验模型中对肾脏和肝脏的潜在影响,有助于全面了解其毒理学 (麦格雷戈,2007).

作用机制

Target of Action

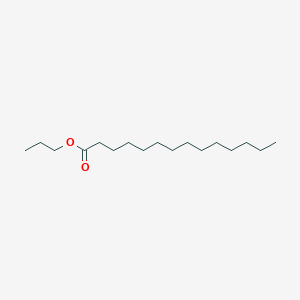

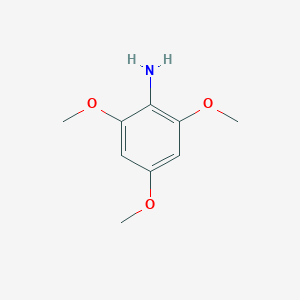

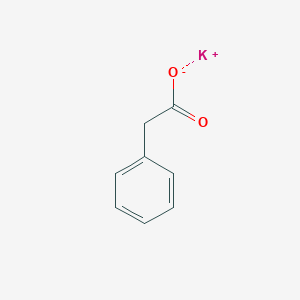

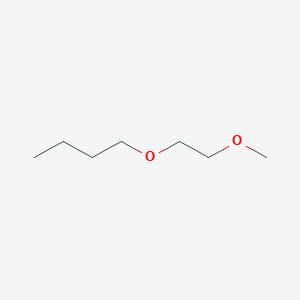

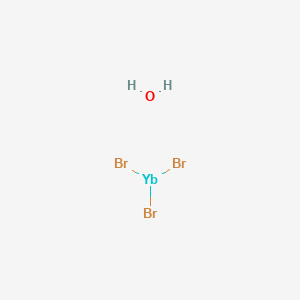

Butyl 2-methoxyethyl ether is a chemical compound with the formula C7H16O2

Mode of Action

Ethers like this compound are typically prepared through the williamson ether synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an s n 2 reaction . This could potentially influence its interaction with biological targets.

Biochemical Pathways

A related compound, bis(2-methoxyethyl) ether, has been shown to be metabolized predominantly by o-demethylation to 2-(2-methoxyethoxy)ethanol with subsequent oxidation to (2-methoxyethoxy)acetic acid . This suggests that Butyl 2-methoxyethyl ether may also be metabolized through similar pathways, affecting downstream biochemical processes.

Pharmacokinetics

It has been suggested that the compound has high gastrointestinal absorption and is bbb permeant . . These properties could potentially impact the bioavailability of the compound.

Result of Action

Safety data sheets suggest that exposure to the compound may cause skin and eye irritation, gastrointestinal irritation with nausea, vomiting, and diarrhea, and central nervous system depression .

Action Environment

The action of Butyl 2-methoxyethyl ether can be influenced by environmental factors such as temperature and light. The compound is typically stored in a dry, room-temperature environment . It’s also important to note that the compound may form explosive peroxides when exposed to air .

安全和危害

Butyl 2-methoxyethyl ether is flammable and may damage fertility or the unborn child . It should be stored in a sealed container in a dry room at room temperature . It is recommended to use personal protective equipment as required, keep away from heat/sparks/open flames/hot surfaces, and take precautionary measures against static discharge .

属性

IUPAC Name |

1-(2-methoxyethoxy)butane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O2/c1-3-4-5-9-7-6-8-2/h3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDFQEFFBRPGSMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00928119 | |

| Record name | 1-(2-Methoxyethoxy)butane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00928119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Butyl 2-methoxyethyl ether | |

CAS RN |

13343-98-1, 500005-29-8 | |

| Record name | 1-(2-Methoxyethoxy)butane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13343-98-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyl 2-methoxyethyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013343981 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Dioxanonane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0500005298 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Methoxyethoxy)butane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00928119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl 2-methoxyethyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.070 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzene, [(3-methyl-2-butenyl)oxy]-](/img/structure/B80230.png)